molecular formula C14H18N6O4S B2475001 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097860-21-2

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2475001
CAS No.: 2097860-21-2
M. Wt: 366.4
InChI Key: XJRYAQYJPQVUMD-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N6O4S and its molecular weight is 366.4. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a novel derivative that incorporates multiple bioactive moieties known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with its pharmacological properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Imidazole ring : Known for its role in various biological processes.
  • Oxadiazole and oxazole rings : Associated with significant pharmacological activities, including antimicrobial and anticancer effects.
PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP1.60

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and oxazole moieties exhibit considerable antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against a range of bacteria and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of various microbial strains effectively.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies involving analogs of oxadiazole have reported significant cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against liver carcinoma (HUH7) cells, indicating promising anticancer activity.

Case Study: Anticancer Activity
A recent study evaluated the efficacy of a related compound on HUH7 cells:

  • IC50 Value : 10.1 µM, which is significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU).
  • Mechanism of Action : The compound appears to target thymidylate synthase (TS), an enzyme critical for DNA synthesis, thereby inhibiting cancer cell proliferation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:

  • Absorption : The presence of sulfonamide increases solubility and absorption.
  • Metabolism : Preliminary studies suggest metabolic stability; however, further research is needed to elucidate metabolic pathways.
  • Toxicity : In silico predictions indicate low toxicity profiles compared to existing drugs in similar classes.

Properties

IUPAC Name

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c1-8(2)14-17-12(7-20(14)4)25(21,22)15-6-11-16-13(19-24-11)10-5-9(3)23-18-10/h5,7-8,15H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYAQYJPQVUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(C(=N3)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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